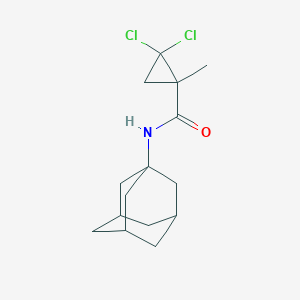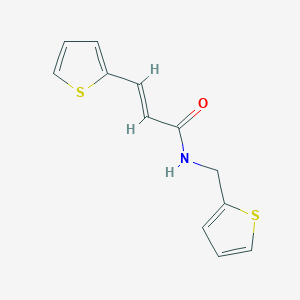![molecular formula C26H22ClN3S B458488 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458488.png)
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazoline ring, and various substituted phenyl groups. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Métodos De Preparación
The synthesis of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the following steps :
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting p-chlorophenacyl bromide with thiourea in methanol, resulting in the formation of 2-amino-4-(4-chlorophenyl)thiazole.
Formation of Pyrazoline Ring: The pyrazoline ring is formed by the reaction of 3,4-dimethylphenylhydrazine with acetophenone in the presence of acetic acid.
Coupling Reaction: The final step involves coupling the thiazole and pyrazoline intermediates under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has shown potential anticancer activity in vitro, suggesting its use in the development of new anticancer drugs.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with various molecular targets and pathways :
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparación Con Compuestos Similares
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be compared with other similar compounds, such as :
1-[4-(4-Bromophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: This compound has a bromine atom instead of chlorine, which may affect its biological activity and reactivity.
1-[4-(4-Methylphenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The presence of a methyl group instead of chlorine may result in different chemical and biological properties.
1-[4-(4-Nitrophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The nitro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Propiedades
Fórmula molecular |
C26H22ClN3S |
|---|---|
Peso molecular |
444g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H22ClN3S/c1-17-8-9-21(14-18(17)2)23-15-25(20-6-4-3-5-7-20)30(29-23)26-28-24(16-31-26)19-10-12-22(27)13-11-19/h3-14,16,25H,15H2,1-2H3 |
Clave InChI |
ICKYVLFBOMPXDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{9-[(chloroacetyl)amino]nonyl}acetamide](/img/structure/B458405.png)
![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)

![5-chloro-N-(9-{[(5-chloro-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458412.png)
![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]azepane](/img/structure/B458413.png)

![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)
![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)
![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)


![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


